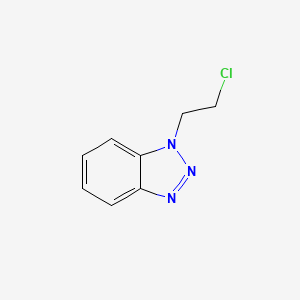

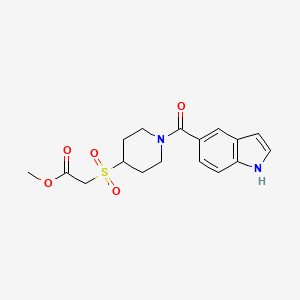

1-(2-氯乙基)-1H-1,2,3-苯并三唑

描述

The compound “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered ring . This class of compounds is often used in various industrial applications due to their chemical stability and versatile reactivity .

Synthesis Analysis

While the specific synthesis process for “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chloroethyl groups can be introduced to a molecule through an SN2 reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .科学研究应用

抗病毒和抗原生动物活动

1-(2-氯乙基)-1H-1,2,3-苯并三唑衍生物表现出显著的生物活性。例如,苯并三唑的 N-烷基衍生物已被合成并测试其对选定黄病毒科酶的抗螺旋酶活性,包括丙型肝炎病毒 (HCV) 和西尼罗病毒 (WNV)。这些衍生物对 HCV NTPase/解旋酶的解旋酶活性表现出增强的抑制活性 (Bretner 等人,2005 年)。此外,苯并三唑及其 N-烷基衍生物的氯、溴和甲基类似物已显示出对原生动物棘阿米巴 castellanii 的体外活性,表明潜在的抗原生动物应用 (Kopanska 等人,2004 年)。

光波导和光物理性质

苯并三唑衍生物已被合成并研究其在光电应用中的潜力。例如,通过 Sonogashira 偶联反应合成的 T 形 2H-苯并[d][1,2,3]三唑衍生物表现出适用于光电学中自组装的有机体的性质。这些化合物在固态中形成有组织的聚集体,其中一些表现出波导特性,这对于光学应用至关重要 (Torres 等人,2016 年)。

防腐性能

苯并三唑衍生物已显示出显着的防腐蚀效果。一项对通过微波辐射合成的新型苯并三唑衍生物的研究表明,在酸性介质中对铁试样具有显着的腐蚀防护作用。这些发现突出了苯并三唑衍生物作为工业防腐剂的潜力 (Verma & Singh,2020 年)。

催化应用

苯并三唑衍生物的催化潜力已在各种反应中得到探索。例如,硒化和碲化苯并三唑衍生物已用于钯和钌 (II) 络合物中,在醇的催化氧化和 C-C 偶联反应中显示出有希望的结果 (Das 等人,2010 年)。

环境降解与分析

苯并三唑在环境中的降解已得到广泛研究。活性污泥中苯并三唑的生物转化研究揭示了对其降解途径的重要见解,表明生物废水处理中可能发生的广泛反应途径 (Huntscha 等人,2014 年)。此外,使用化合物特异性同位素分析 (CSIA) 对 1H-苯并三唑的光转化机制的研究有助于理解其在水生环境中的降解 (Wu 等人,2021 年)。

抗真菌和抗菌活性

一些苯并三唑衍生物已被合成并评估其抗真菌和抗菌活性。例如,源自 1H-苯并三唑的氮杂环丁酮对白色念珠菌表现出中等至良好的抗真菌活性,突出了其在医学应用中的潜力 (Toraskar 等人,2009 年)。

作用机制

未来方向

属性

IUPAC Name |

1-(2-chloroethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPDCMZIDUQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-1H-1,2,3-benzotriazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

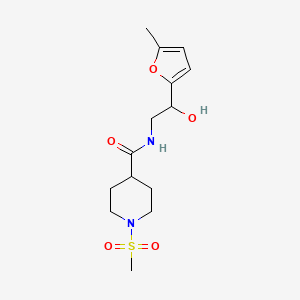

![3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2566836.png)

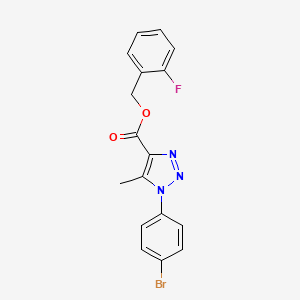

![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)

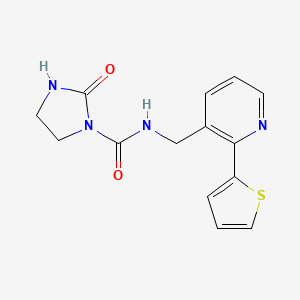

![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)

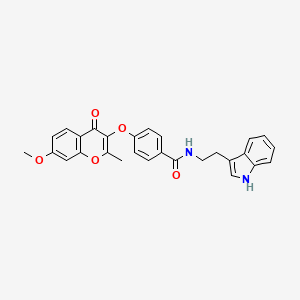

![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)

![1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2566849.png)